5-Bromo-6-methoxy-1H-indazole
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Overview
Description
“5-Bromo-6-methoxy-1H-indazole” is a chemical compound with the empirical formula C8H7BrN2O . It has a molecular weight of 227.06 and its CAS number is 152626-78-3 .
Synthesis Analysis
The synthesis of indazoles, including “5-Bromo-6-methoxy-1H-indazole”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-methoxy-1H-indazole” consists of a bromine atom and a methoxy group attached to an indazole ring . The indazole ring is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Scientific Research Applications
Therapeutic Potentials
Indazole derivatives have shown significant promise in various therapeutic areas due to their structural diversity and biological activities. These compounds are not naturally abundant but have been synthesized to explore their potential in treating numerous conditions, including cancer, inflammation, and neurodegenerative diseases. The indazole scaffold is a cornerstone in pharmacology, forming the basis of many compounds with potential therapeutic value. Derivatives of indazoles have been reported to possess anticancer and anti-inflammatory activities and have found applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). Furthermore, the chemistry and biology of indoles and indazoles have been extensively studied, revealing their potential as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and antipsychotic drugs (Ali, Dar, Pradhan, & Farooqui, 2013).
Applications in Drug Synthesis and Environmental Remediation
Indazole derivatives have also been explored in the synthesis of pharmaceuticals and the remediation of environmental pollutants. For example, novel synthesis methods for pharmaceutical impurities have been studied, indicating the role of indazole derivatives in improving pharmaceutical formulations and addressing impurities in drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019). In the field of environmental science, the role of indazole derivatives as redox mediators in the treatment of organic pollutants using oxidoreductive enzymes highlights their potential in enhancing the efficiency of degradation processes for recalcitrant compounds (Husain & Husain, 2007).
Safety And Hazards
When handling “5-Bromo-6-methoxy-1H-indazole”, personal protective equipment and face protection should be worn . Contact with skin and eyes should be avoided, and dust formation should be prevented . The compound should only be used under a chemical fume hood, and inhalation or ingestion should be avoided .
Future Directions
Future research could focus on further exploring the medicinal applications of “5-Bromo-6-methoxy-1H-indazole” and related compounds, particularly their anticancer, antiangiogenic, and antioxidant activities . Additionally, more detailed studies on the physical and chemical properties of these compounds could be beneficial.
properties
IUPAC Name |
5-bromo-6-methoxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPPKDNNECOBGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570923 |
Source
|
Record name | 5-Bromo-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-1H-indazole | |
CAS RN |
152626-78-3 |
Source
|
Record name | 5-Bromo-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152626-78-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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